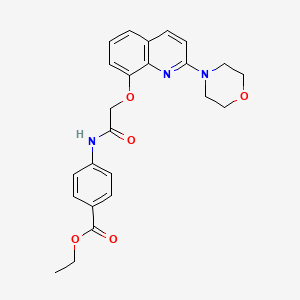
Ethyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Ethyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate is characterized by its molecular formula C24H25N3O5. For a more detailed analysis, techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy are typically used .Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not available, similar compounds have been synthesized using various reactions such as facile coupling, Michael addition, condensation, and nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular formula C24H25N3O5 and molecular weight 435.48. For a more detailed analysis, techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy are typically used .Aplicaciones Científicas De Investigación
Synthesis and Potential Antimicrobial Activity Ethyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate and its derivatives have been explored for their synthesis methodologies and potential as antimicrobial agents. A notable study involves the synthesis and characterization of new quinazolines that demonstrated promising antibacterial and antifungal activities against various pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, N., Shihora, P. N., & Moradia, D., 2007). This research underlines the compound's potential in developing new antimicrobial treatments.
Molecular Docking and Spectroscopic Analysis The compound has been subject to FT-IR and FT-Raman spectroscopy, providing insights into its molecular structure and potential biological interactions. A study highlighted its interaction with pyrrole inhibitors, suggesting inhibitory activity against these targets with a binding affinity of -9.5 kcal/mol. This indicates potential medicinal applications, especially concerning diseases where pyrrole inhibitors play a role (El-Azab, A. et al., 2016).
Cytotoxic Evaluation for Cancer Therapy this compound derivatives have been evaluated for their cytotoxic effects against cancer cell lines, such as human hepatocellular carcinoma (HepG-2) cells. Some derivatives showed significant inhibitory effects, suggesting their potential use in cancer therapy (Mohi El-Deen, E. M., Anwar, M., & Hasabelnaby, S., 2016).
Physicochemical Properties and Biodegradability Research into the physicochemical properties and biodegradability of related morpholinium-based compounds, including those with morpholinoquinolinyl moieties, provides valuable data on their environmental impact and potential industrial applications. These studies have shown that such compounds can be classified as moderately toxic, offering insights into their safe handling and application in various fields (Pernak, J. et al., 2011).
Propiedades
IUPAC Name |
ethyl 4-[[2-(2-morpholin-4-ylquinolin-8-yl)oxyacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-2-31-24(29)18-6-9-19(10-7-18)25-22(28)16-32-20-5-3-4-17-8-11-21(26-23(17)20)27-12-14-30-15-13-27/h3-11H,2,12-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAQVZYEAWHKDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-cyclopropylethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2566349.png)
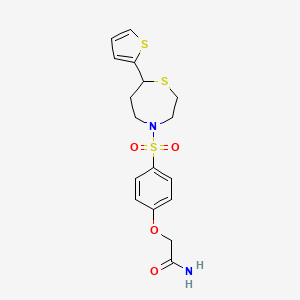
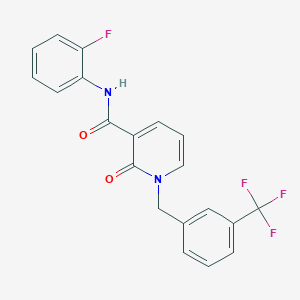

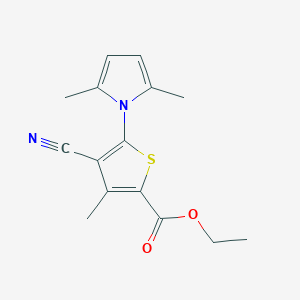


![2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2566359.png)
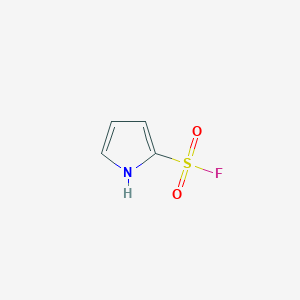
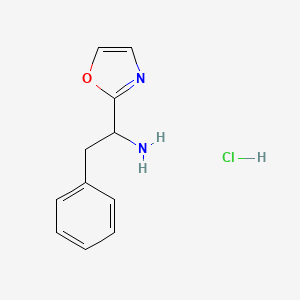
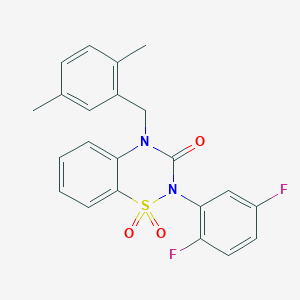

![methyl 5-(((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2566368.png)